

A Spectroscopic Comparison of D-Glucurono-6,3-lactone Acetonide and Its Derivatives

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Compound of Interest

Compound Name: *D-Glucurono-6,3-lactone
acetonide*

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For researchers, scientists, and professionals in drug development, understanding the structural nuances of key chemical intermediates is paramount. This guide provides a comparative spectroscopic analysis of **D-Glucurono-6,3-lactone acetonide** and two of its synthesized derivatives: 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone and 5-O-benzoyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone. This comparison is supported by available experimental data to facilitate informed decisions in synthetic chemistry and drug design.

D-Glucurono-6,3-lactone and its derivatives are valuable chiral building blocks in the synthesis of complex carbohydrates and other biologically active molecules. The acetonide functional group serves as a protective group, allowing for selective modifications at other positions of the molecule. The addition of acetyl and benzoyl groups at the C5 position further functionalizes the molecule, altering its spectroscopic and chemical properties.

Comparative Spectroscopic Data

The following table summarizes the available spectroscopic data for **D-Glucurono-6,3-lactone acetonide** and its 5-O-acetyl and 5-O-benzoyl derivatives. This data is crucial for the identification and characterization of these compounds during synthesis and analysis.

Compound	Structure	Molecular Formula	Molecular Weight (g/mol)	¹ H NMR (δ ppm)	¹³ C NMR (δ ppm)	IR (cm ⁻¹)	Mass Spec (m/z)
D-Glucuron o-6,3-lactone acetonide	[Insert Structure Image]	C ₉ H ₁₂ O ₆	216.19	~6.0 (anomeric proton) and other characteristic peaks for the lactone and isopropylidene groups. [1]	Data not readily available in cited sources.	Data available, but specific peak values not detailed in cited sources.	Data available, but specific values not detailed in cited sources.
5-O-acetyl- 1,2-O-isopropylidene-D-glucuron o-6,3-lactone	[Insert Structure Image]	C ₁₁ H ₁₄ O ₇	258.22	A characteristic singlet at δ=2.24 ppm for the three protons of the acetyl group. [2]	Data not readily available in cited sources.	Data not readily available in cited sources.	Data not readily available in cited sources.

5-O-benzoyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone	[Insert Structure Image]	<chem>C16H16O7</chem>	320.29	Data not readily available in cited sources.	Data not readily available in cited sources.	Data not readily available in cited sources.	Data not readily available in cited sources.
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Experimental Protocols

The synthesis and characterization of these compounds involve standard organic chemistry techniques. Below are detailed methodologies for the key experiments cited.

Synthesis of 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone[2]

- Dissolution: 1,2-O-isopropylidene-D-glucurono-6,3-lactone (0.216 g, 0.999 mmol) is dissolved in pyridine.
- Acetylation: Acetic anhydride (0.2 mL) is added to the solution while cooling.
- Reaction: The mixture is kept in a refrigerator for 24 hours.
- Work-up: A small amount of a saturated aqueous solution of NaHCO_3 is added, and the mixture is evaporated on a vacuum evaporator. The residue is then dissolved in ethyl acetate and washed three times with water.
- Drying and Purification: The ethyl acetate layer is dried with anhydrous Na_2SO_4 . The crude product is purified by column chromatography on silica gel using a hexane:isopropyl alcohol (9:1) eluent.

Synthesis of 5-O-benzoyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone[2]

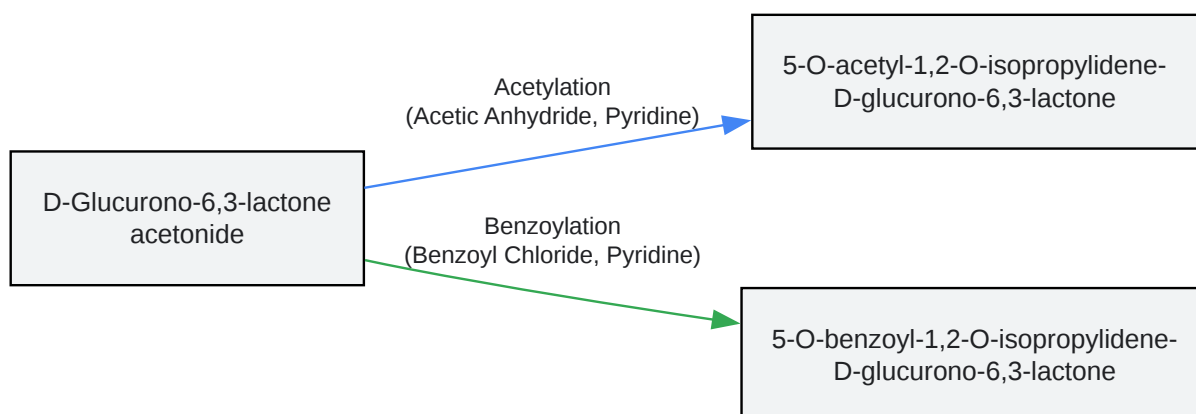
The benzoyl derivative is obtained in high yield through a similar procedure to the acetyl derivative, with benzoyl chloride being used as the acylating agent instead of acetic anhydride. [2]

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d $_6$ (DMSO-d_6), with tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film, in a KBr pellet, or as a solution.
- Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the compounds.

Experimental Workflow Visualization

The following diagram illustrates the synthetic pathway from the parent **D-Glucurono-6,3-lactone acetonide** to its acetyl and benzoyl derivatives. This visualization clarifies the logical relationship between these compounds.



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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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